

Compound of Interest

Compound Name: Bartsioside
Cat. No.: B15623988

An In-depth Exploration of the Core Biosynthetic Pathway, Experimental Methodologies, and Regulatory Insights Relevant to the Iridoid Glycoside Ba

Introduction

Bartsioside, an iridoid glycoside found in various plant species including those of the Bartsia genus, is a key intermediate in the biosynthesis of other

Core Biosynthetic Pathway of Iridoid Glycosides

The biosynthesis of iridoid glycosides commences with the universal precursor of monoterpenes, geranyl pyrophosphate (GPP), which is produced th

From Geranyl Pyrophosphate to the Iridoid Skeleton

The initial stages of the pathway focus on the conversion of GPP to the central iridoid precursor, nepetalactol. This involves the sequential action of so

- Geraniol Synthase (GES): GES catalyzes the hydrolysis of GPP to geraniol.
- Geraniol 8-hydroxylase (G8H): This cytochrome P450 monooxygenase hydroxylates geraniol to 8-hydroxygeraniol.
- 8-hydroxygeraniol oxidoreductase (8-HGO): 8-HGO oxidizes 8-hydroxygeraniol to 8-oxogeranial.
- Iridoid Synthase (ISY): ISY catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton, yielding nepetalactol.[4]

Following the formation of nepetalactol, a series of oxidative modifications and glycosylation steps lead to the formation of more complex iridoid glyco

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Quantitative Data

While specific quantitative data for the Bartsioside biosynthetic pathway in Bartsia species is limited, data

Plant Species	
Eucommia ulmoides	
Plantago lanceolata	
Plantago lanceolata	
Gentiana lutea	
Gentiana lutea	

Experimental Protocols

The elucidation of the Bartsioside biosynthetic pathway relies on a combination of molecular biology, biochem:

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of individual enzymes, they are often produced in heterologous systems like Eschi

- Gene Cloning: The coding sequence of the target enzyme (e.g., aucubin synthase) is amplified from cDNA and (
- Heterologous Expression: The expression vector is transformed into a suitable host strain (E. coli BL21(DE3)



Protein Purification: The cells are harvested and lysed. The recombinant protein is then purified from the c Protein Verification: The purity and size of the recombinant protein are assessed by SDS-PAGE. Protein conce ```dot digraph "Heterologous Expression Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9]; // Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; clone [label="Gene Cloning into Expression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; transform [label="Transformation into Host (e.g., E. coli)", fillcolor="#F1F3F4", fontcolor="#202124"]; induce [label="Induction of Protein Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Protein Purification (Affinity Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; verify [label="Protein Verification (SDS-PAGE, Western Blot)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Purified Enzyme", shape=ellipse, fillcolor="#FFFFF", fontcolor="#202124"]; // Edges start -> clone [color="#4285F4"]; clone -> transform [color="#4285F4"]; transform -> induce [color="#4285F4"]; induce -> purify [color="#4285F4"]; purify -> verify [color="#4285F4"]; verify -> end [color="#4285F4"];

Regulation of Iridoid Biosynthesis

}

The biosynthesis of iridoid glycosides is a highly regulated process. While specific regulatory mechanisms fo



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Conclusion

The biosynthesis of Bartsioside is a key branch within the intricate network of iridoid glycoside pathways in

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- To cite this document: BenchChem. [The Biosynthesis of Bartsioside: A Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online F

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